Macrocarpal N

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of macrocarpal compounds, including Macrocarpal N, often involves complex reactions that mimic biological processes. For instance, the total synthesis of macrocarpal C, which shares structural similarities with this compound, was achieved through a highly stereoselective coupling reaction. This process utilized biomimetic benzyl cation species generated from novel hexasubstituted benzene chromium tricarbonyl complexes, demonstrating the intricate steps involved in mimicking natural synthesis pathways in the lab (Tanaka et al., 1998).

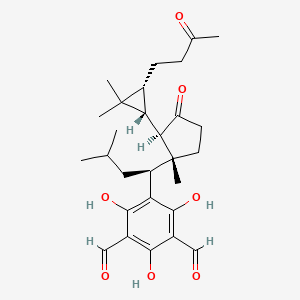

Molecular Structure Analysis

Macrocarpals, including this compound, possess complex molecular structures characterized by multiple rings and functional groups. The structural elucidation of these compounds, such as macrocarpal C and G, underscores the diversity and complexity of macrocarpal molecules. Techniques such as X-ray crystallography and NMR analysis are pivotal in determining the precise arrangement of atoms and the stereochemistry of the macrocarpals, providing insights into their chemical behavior and reactivity (Tanaka et al., 1997).

Chemical Reactions and Properties

Macrocarpals undergo various chemical reactions, reflecting their rich chemistry. For instance, the semisynthesis of macrocarpal C from macrocarpal A or B through selective exo-dehydration illustrates the chemical transformations possible within this class of compounds. Such reactions not only demonstrate the chemical reactivity of macrocarpals but also their potential for modification and derivatization, expanding the scope of their applications (Alliot et al., 2013).

Physical Properties Analysis

The physical properties of macrocarpals, such as solubility, melting points, and crystal structure, are directly influenced by their molecular structure. While specific data on this compound's physical properties are not detailed in the available literature, studies on related compounds provide a basis for understanding the physicochemical nature of these molecules. For example, macrocarpal A's isolation and structure determination via X-ray crystallography offer insights into the physical characteristics that can be expected of macrocarpals in general (Murata et al., 1990).

Chemical Properties Analysis

The chemical properties of macrocarpals, including their reactivity, stability, and interaction with other molecules, are crucial for their potential applications. The ability of macrocarpals to undergo specific reactions, such as the synthesis of macrocarbocycles through copper- and silver-mediated cyclization, highlights their versatile chemical nature. These properties are fundamental to exploring the potential uses of macrocarpals in various domains, from materials science to bioactive compounds (Yu et al., 1999).

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Relevanz

Macrocarpal N, eine formylierte Phloroglucinol-Verbindung (FPC), ist bekannt für seine verschiedenen bioaktiven Eigenschaften mit pharmazeutischer Relevanz {svg_1}. Diese Verbindungen bieten einen chemischen Schutz gegen Herbivorie und zeigen verschiedene bioaktive Eigenschaften {svg_2}.

Antibakterielle Aktivität

FPCs, einschließlich this compound, wurden auf ihre antimikrobiellen Eigenschaften untersucht {svg_3}. Dies macht sie potenziell nützlich bei der Entwicklung neuer antimikrobieller Mittel {svg_4}.

Antikrebswirkungen

Forschungen haben gezeigt, dass FPCs wichtige bioaktive Eigenschaften haben, darunter Antikrebswirkungen {svg_5}. Dies deutet darauf hin, dass this compound in Krebsbehandlungsstrategien eingesetzt werden könnte {svg_6}.

Antimalaria-Effekte

FPCs wurden auch mit antimalariellen Wirkungen gefunden {svg_7}. Dies zeigt, dass this compound ein möglicher Kandidat für die Entwicklung neuer Antimalariamittel sein könnte {svg_8}.

Hemmende Aktivität der HIV-RTase

Macrocarpale sind bekannt dafür, eine hemmende Aktivität der HIV-RTase zu zeigen {svg_9}. Dies deutet darauf hin, dass this compound bei der Entwicklung von Behandlungen für HIV eingesetzt werden könnte {svg_10}.

Hemmende Aktivität der Aldose-Reduktase

Macrocarpale, einschließlich this compound, hemmen die Aldose-Reduktase {svg_11}. Aldose-Reduktase ist ein Enzym, das an der Entwicklung mehrerer langfristiger diabetischer Komplikationen beteiligt ist, daher könnte this compound möglicherweise zur Behandlung von Diabetes eingesetzt werden {svg_12}.

Hemmende Aktivität der Glucosyltransferase

Macrocarpale sind bekannt dafür, die Glucosyltransferase zu hemmen {svg_13}. Dieses Enzym spielt eine Schlüsselrolle bei der Synthese von Glukanen, die an der Bildung von Zahnbelag beteiligt sind. Daher könnte this compound möglicherweise in Mundpflegeprodukten zur Vorbeugung von Karies eingesetzt werden {svg_14}.

Pflanzenabwehr

This compound, als formylierte Phloroglucinol-Verbindung, wird von Pflanzen wie Eukalyptus als Abwehrmechanismus produziert {svg_15}. Dies deutet auf potenzielle Anwendungen in der Landwirtschaft hin, beispielsweise bei der Entwicklung von natürlichen Pestiziden {svg_16}.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[(1S)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O7/c1-14(2)11-19(21-25(34)16(12-29)24(33)17(13-30)26(21)35)28(6)10-9-20(32)23(28)22-18(27(22,4)5)8-7-15(3)31/h12-14,18-19,22-23,33-35H,7-11H2,1-6H3/t18-,19-,22-,23-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPNGYABEKLGJP-XTZMCNFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C1=C(C(=C(C(=C1O)C=O)O)C=O)O)[C@]2(CCC(=O)[C@@H]2[C@H]3[C@H](C3(C)C)CCC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.